5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Description
This compound belongs to the pyrido[2,1-b]quinazoline family, characterized by a fused bicyclic core containing nitrogen atoms at strategic positions. Key structural features include:
- Pyrido[2,1-b]quinazoline backbone: A six-membered pyridine ring fused to a quinazoline system, creating a rigid, planar framework.
- Substituents: A 5-methyl group and an 11-oxo moiety on the hexahydro scaffold, along with a carboxamide group at position 3 linked to a 4-methylphenyl ring.
The 11-oxo group may participate in hydrogen bonding, critical for biological interactions .
Properties
IUPAC Name |
5-methyl-N-(4-methylphenyl)-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-6-9-16(10-7-14)22-20(25)15-8-11-17-18(13-15)23(2)19-5-3-4-12-24(19)21(17)26/h6-11,13,19H,3-5,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIWWNYULSMMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCC4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions:
Formation of the Quinazoline Core: The initial step often involves the cyclization of anthranilic acid derivatives with formamide or its derivatives to form the quinazoline core.
Pyrido Ring Formation: The pyrido ring is introduced through a cyclization reaction involving appropriate precursors such as 2-aminopyridine.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may utilize optimized versions of the above synthetic routes, often employing continuous flow chemistry to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline and pyrido rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Studies have shown that quinazoline derivatives exhibit significant anticancer activity by inhibiting tyrosine kinases . This compound may also possess antiviral and anti-inflammatory properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is primarily due to the inhibition of tyrosine kinases, which play a crucial role in cell signaling and proliferation . By blocking these enzymes, the compound can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrido[2,1-b]quinazoline Family
N-(3,4-dimethoxyphenyl) Analogue
A closely related compound replaces the 4-methylphenyl group with a 3,4-dimethoxyphenyl substituent . Key differences include:
- Electronic effects : Methoxy groups are electron-donating, altering the electronic profile of the aromatic ring compared to the methyl group.
Structural Comparison Table
Heterocyclic Analogues with Modified Cores
4,5-Dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic Acid Derivatives
These compounds (e.g., US Patent 4,105,766) feature a pyrazolo[1,5-a]quinazoline core instead of pyrido[2,1-b]quinazoline . Differences include:
- Ring size and heteroatom arrangement : The pyrazole ring introduces a five-membered heterocycle with two adjacent nitrogen atoms, altering conformational flexibility.
- Functional groups : A carboxylic acid at position 3 instead of a carboxamide, impacting ionization and bioavailability.
Key Differences in Core Structures
| Parameter | Target Compound | Pyrazolo[1,5-a]quinazoline Derivative |
|---|---|---|
| Core Heteroatoms | 2 N atoms in pyridine/quinazoline | 3 N atoms (pyrazole + quinazoline) |
| Ring Fusion | 6-6 membered fusion | 5-6 membered fusion |
| Dominant Pharmacophore | Carboxamide | Carboxylic acid |
Biological Activity
The compound 5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide , with CAS Number 1574607-98-9 , is part of the quinazoline family known for its diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O2 |
| Molecular Weight | 377.5 g/mol |
| Structure | Structure |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study highlighted that modifications on the phenyl ring of quinazoline compounds can enhance their antibacterial profiles. For instance, compounds with methoxy and methyl substituents showed stronger activity against gram-positive bacteria compared to others with different substituents .
Anticancer Activity
Quinazolines are recognized for their anticancer potential. The mechanisms through which they exert their effects include:
- Inhibition of DNA Repair Enzymes : Quinazolines can inhibit enzymes involved in DNA repair, leading to increased cancer cell death.
- EGFR Inhibition : Compounds like gefitinib and erlotinib target the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors .
- Thymidylate Synthase Inhibition : This inhibition leads to "thymineless cell death," a mechanism exploited in cancer therapies .
Enzyme Inhibition
Recent studies have explored the potential of quinazoline derivatives as acetylcholinesterase (AChE) inhibitors, which are crucial for treating Alzheimer's disease. A library of hybrid compounds demonstrated IC50 values ranging from 0.2 to 83.9 µM against AChE, indicating promising neuroprotective properties .
Case Study 1: Antimicrobial Evaluation
In a comparative study of various quinazoline derivatives, it was found that specific modifications significantly enhanced antimicrobial efficacy against both bacterial and fungal strains. The study utilized a series of synthesized compounds to assess their activity through standard microbiological techniques.
Case Study 2: Anticancer Mechanisms
A comprehensive evaluation of several quinazoline derivatives revealed their ability to inhibit EGFR autophosphorylation effectively. This was demonstrated through in vitro assays where the derivatives showed potent antitumor activity with IC50 values in the nanomolar range .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?
- Methodological Answer :
The synthesis of polycyclic carboxamides typically involves multi-step reactions, such as coupling 1,3,4-oxadiazole-2-thiol derivatives with substituted benzyl chlorides in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃) . Key parameters include:- Temperature : Room temperature for initial coupling to minimize side reactions.
- Solvent Choice : DMF enhances solubility of aromatic intermediates but requires careful drying to avoid hydrolysis.
- Purification : Column chromatography (silica gel, eluent ratios like PE:EA = 8:1) or recrystallization (ethanol/water) ensures high purity .
- Monitoring : Thin-layer chromatography (TLC) with UV detection tracks reaction progress .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
Structural validation requires a combination of:- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peaks within ±0.5 ppm accuracy) .
- X-ray Crystallography : For unambiguous 3D structure determination, use SHELXL for refinement and ORTEP-III for visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
Discrepancies in bioactivity data (e.g., varying IC₅₀ values) may arise from differences in assay conditions or impurity profiles. Strategies include:- Replication Under Standardized Conditions : Use identical cell lines (e.g., HEK-293 for receptor assays), solvent controls (DMSO ≤0.1%), and triplicate measurements .
- Impurity Profiling : HPLC-PDA (photodiode array) at 254 nm detects trace intermediates or degradation products .
- Statistical Meta-Analysis : Apply mixed-effects models to aggregate data from multiple studies, accounting for variables like pH or temperature .
Q. What computational strategies predict interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors, focusing on hydrogen bonding with the carboxamide group and π-π stacking of the quinazoline ring .
- Molecular Dynamics (MD) Simulations : GROMACS with CHARMM36 force field simulates ligand-protein stability over 100 ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .
- QSAR Modeling : Train models with descriptors like logP and topological polar surface area (TPSA) to correlate structure with activity .
Q. How to design experiments to investigate the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS/MS .
- Forced Degradation Studies : Expose to heat (60°C), UV light (254 nm), and oxidizing agents (H₂O₂) to identify degradation pathways .
- Metabolite Identification : Use hepatic microsomes (human/rat) and LC-HRMS to detect phase I/II metabolites, guided by cytochrome P450 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
